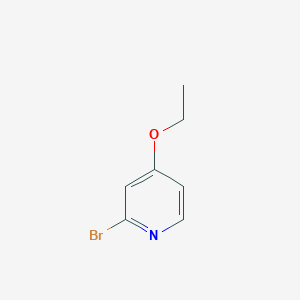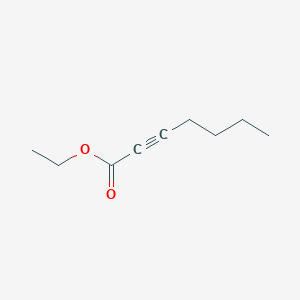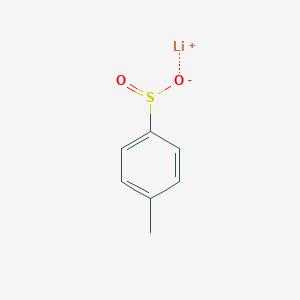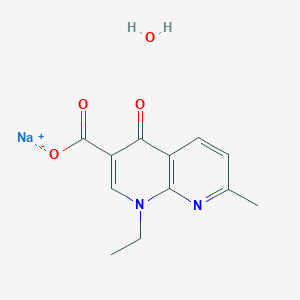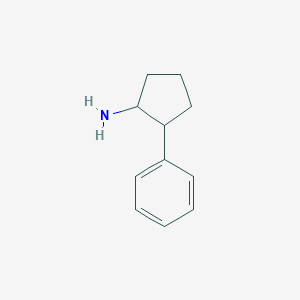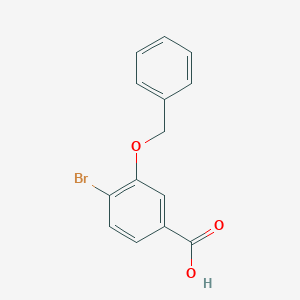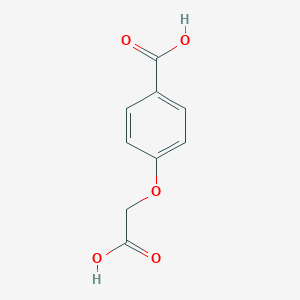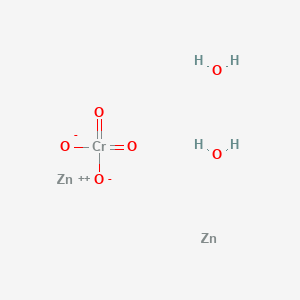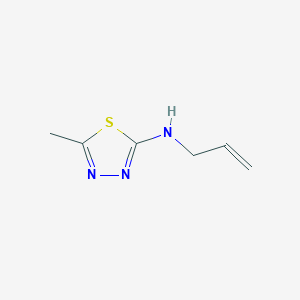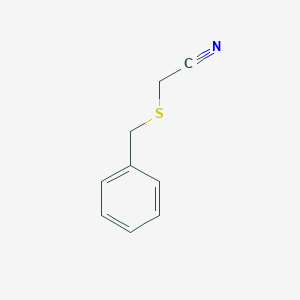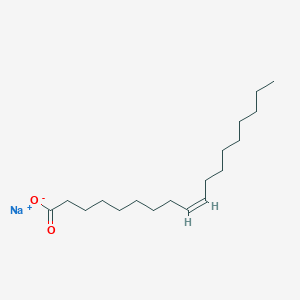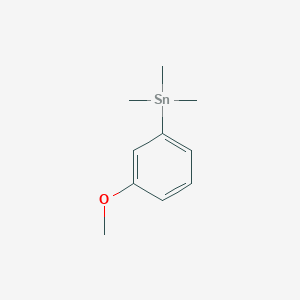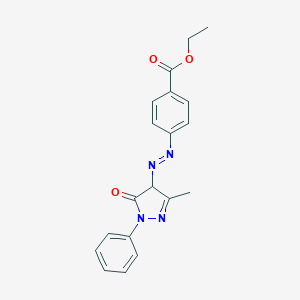
Ethyl mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl mercury, also known as thiomersal, is an organomercury compound that has been widely used as a preservative in vaccines, cosmetics, and other pharmaceutical products. It is a controversial compound due to its potential toxicity and the debate surrounding its safety in medical applications. In
Aplicaciones Científicas De Investigación
Ethyl mercury has been extensively studied for its use in vaccines and other medical applications. It has been used as a preservative in vaccines since the 1930s and has been shown to be effective in preventing contamination. However, concerns have been raised about its potential toxicity and the possible link to autism and other neurological disorders.
Mecanismo De Acción
Ethyl mercury is believed to exert its toxic effects by binding to sulfhydryl groups on proteins and disrupting their function. This can lead to oxidative stress and damage to cells and tissues. It can also interfere with the normal functioning of enzymes and other cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on the body. It can cause oxidative stress, damage to DNA, and disruption of cellular function. It can also affect the immune system and the nervous system, leading to neurological and developmental disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl mercury in lab experiments is its ability to act as a preservative and prevent bacterial and fungal contamination. However, its potential toxicity and the controversy surrounding its safety make it a challenging compound to work with. Careful precautions must be taken to ensure the safety of researchers and the accuracy of the results.
Direcciones Futuras
There are many future directions for research on ethyl mercury. One area of interest is the development of alternative preservatives for vaccines and other medical products. Another area is the study of the potential link between this compound and neurological disorders, such as autism. Further research is needed to fully understand the effects of this compound on the body and to develop safer alternatives for medical applications.
Conclusion
This compound is a controversial compound that has been extensively studied for its use in vaccines and other medical applications. While it has been shown to be effective as a preservative, concerns have been raised about its potential toxicity and the possible link to neurological disorders. Further research is needed to fully understand its effects on the body and to develop safer alternatives for medical applications.
Métodos De Síntesis
Ethyl mercury is synthesized by the reaction of ethyl alcohol with mercuric chloride. The resulting compound, this compound, is a white crystalline powder that is soluble in water and alcohol. Thiomersal is commonly used as a preservative in vaccines to prevent bacterial and fungal contamination.
Propiedades
Número CAS |
16056-37-4 |
|---|---|
Fórmula molecular |
C2H5Hg |
Peso molecular |
229.65 g/mol |
Nombre IUPAC |
ethylmercury |
InChI |
InChI=1S/C2H5.Hg/c1-2;/h1H2,2H3; |
Clave InChI |
PJDVOLYULHZZAG-UHFFFAOYSA-N |
SMILES |
CC[Hg] |
SMILES canónico |
CC[Hg] |
Otros números CAS |
16056-37-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



